molecular formula C17H17N3O4 B2846883 4-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887883-15-0

4-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2846883
CAS RN: 887883-15-0
M. Wt: 327.34
InChI Key: MLMDVHARRLWXOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give insights into the compound’s stability, reactivity, and possible uses .

Scientific Research Applications

Biological and Pharmacological Activities

  • Biological Activities: Furoxans, including derivatives like 4-butoxy-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, show remarkable biological activities, such as anti-microbial and anti-parasitic properties. They also exhibit immunosuppressive, anticancer effects, and vasorelaxant activity (Cerecetto & Porcal, 2005).
  • Antileishmanial Activity: Novel furoxan derivatives have shown significant leishmanicidal activity against Leishmania amazonensis, making them promising drug candidates for treating leishmaniasis (Dutra et al., 2014).

Chemical Properties and Synthesis

  • Chemical Synthesis: New aromatic polyamides containing 1,3,4-oxadiazole units, related to this compound, have been synthesized, characterized, and utilized in the production of thin films with potential applications in electronics (Sava et al., 2003).
  • Synthetic Methods: Advances in synthetic methods for polynuclear heterocyclic systems, incorporating the 1,2,5-oxadiazole ring, demonstrate their potential for creating high-energy and pharmacologically active compounds (Fershtat & Makhova, 2016).

Applications in Material Science

  • Polymer Science: Compounds like this compound have been utilized in the synthesis of polymers with electronic properties, as demonstrated in studies on furan and benzochalcogenodiazole-based multichromic polymers (İçli-Özkut et al., 2013).

Molecular Pharmacology

  • Drug Development: Research has explored the use of oxadiazole derivatives, including those similar to this compound, for developing new drugs, with activities such as antibacterial, antiviral, and antioxidant (Siwach & Verma, 2020).

Mechanism of Action

This is typically used in the context of drugs and involves understanding how the compound interacts with biological systems to exert its effects .

properties

IUPAC Name

4-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-3-10-22-13-8-6-12(7-9-13)15(21)18-17-20-19-16(24-17)14-5-4-11-23-14/h4-9,11H,2-3,10H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMDVHARRLWXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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